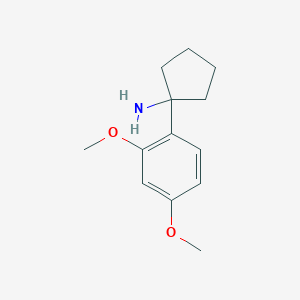

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO2 This compound features a cyclopentane ring bonded to an amine group and a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding ketone with an amine source. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired amine .

Industrial production methods may involve bulk manufacturing and custom synthesis processes to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where the amine group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

1-(2,4-Dimethoxyphenyl)ethan-1-amine: This compound features an ethanamine group instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties .

Biological Activity

1-(2,4-Dimethoxyphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Formula : C12H17N

Molecular Weight : 191.27 g/mol

IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenylacetic acid with cyclopentylamine. The process may include various steps such as:

- Formation of intermediates : Using standard organic reactions to generate necessary precursors.

- Purification methods : Including recrystallization and chromatography to isolate the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives exhibiting potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae have been reported. Notably, some compounds showed minimum inhibitory concentration (MIC) values as low as 0.125–2 μg/mL against methicillin-resistant strains (MRSA) .

Cytotoxicity

Cytotoxicity assessments indicate that certain derivatives may exhibit significant cytotoxic effects on human cell lines. For example, one study reported an IC50 value of approximately 18.5 μM against LO2 cells, suggesting potential therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of bacterial RNA polymerase : Similar compounds have been shown to interact with the switch region of bacterial RNAP, leading to an inhibition of bacterial growth .

- Cellular interactions : The compound's ability to penetrate biological membranes may enhance its efficacy against intracellular targets.

Study on Antibacterial Properties

A study published in Medicinal Chemistry Research evaluated a series of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives for their antibacterial activity. The most promising compound demonstrated strong inhibitory effects against clinical isolates with MIC values indicating high potency .

Evaluation of Cytotoxic Effects

Another research effort focused on assessing the cytotoxicity of similar compounds on various human cancer cell lines. Results indicated that certain structural modifications could enhance or reduce cytotoxic effects, providing insights for further drug development .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO2/c1-15-10-5-6-11(12(9-10)16-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |

InChI Key |

RVXLDFOWSLNQLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2(CCCC2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.